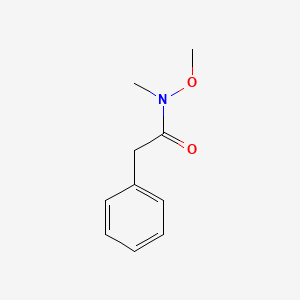

N-甲氧基-N-甲基-2-苯乙酰胺

描述

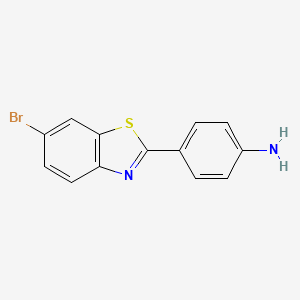

N-methoxy-N-methyl-2-phenylacetamide is a compound that falls within the broader class of N-methyl-N-substituted 2-phenylacetamides. These compounds are characterized by a phenylacetamide backbone with various substitutions at the nitrogen atom. The specific structure and substituents on the nitrogen can significantly influence the physical, chemical, and biological properties of these molecules .

Synthesis Analysis

The synthesis of N-methyl-N-substituted 2-phenylacetamides, which are structurally related to N-methoxy-N-methyl-2-phenylacetamide, involves the acetylation of N-methylaniline followed by substitution reactions to introduce different groups on the nitrogen atom. For example, the synthesis of various N-methyl-N-substituted 2-phenylacetamides has been achieved by reacting N-methylaniline with chloracetyl chloride and then introducing different alkyl groups through further chemical reactions . Another related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was synthesized through a multi-step process involving acetylation, esterification, and ester interchange reactions, starting from N-methylaniline and chloracetyl chloride .

Molecular Structure Analysis

The molecular structure of N-methyl-N-substituted 2-phenylacetamides is influenced by the steric and electronic effects of the substituents. The 1H NMR spectra of these compounds reveal the presence of conformational isomers due to restricted rotation around the C(O)–N bond. The cis form is typically predominant, and the proportion of the cis isomer increases with the bulkiness of the substituent on the nitrogen atom . In the case of N-methylphenylacetamide, an intramolecular interaction between the NH and phenyl groups has been observed, which affects the molecular conformation .

Chemical Reactions Analysis

N-methyl-N-substituted 2-phenylacetamides can undergo various chemical reactions depending on their functional groups. For instance, compounds with oxime ether structures have been synthesized from 2-methylbenzoylformate and methoxyamine, followed by reactions with methylamine and N-bromosuccinimide (NBS), leading to derivatives with bacteriostatic activities . Additionally, N-allyl-N-(1-phenylethyl)methoxycarbonylacetamide underwent oxidative cyclization mediated by Mn(III) to form 3-aza-2-oxobicyclo[3.1.0]hexanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-substituted 2-phenylacetamides are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved characterizing the intermediate and final products using IR and MS spectroscopy, which provided insights into their chemical properties . The hypoglycemic activity of certain N-substituted acetamide derivatives has also been reported, indicating potential biological applications .

科学研究应用

合成和分析特性

N-甲氧基-N-甲基-2-苯乙酰胺已在合成和分析新型致幻物质的背景下进行研究,特别是芳基环己胺。由于这些化合物具有致幻特性并类似于氯胺酮等物质,它们在法医学上具有重要意义。分析特性涉及气相色谱和质谱等方法,重点关注苯基取代和同分异构的甲氧基苯基环己胺的N-烷基衍生物 (Wallach et al., 2016)。

蚊虫驱避剂的行为反应和生物功效

合成了一系列芳香酰胺,包括N,N-二乙基-2-苯乙酰胺的衍生物,并对其对埃及伊蚊的驱避活性进行了研究。这些研究对于开发有效的蚊虫驱避剂具有重要意义,有助于公共卫生和疾病控制工作 (Garud et al., 2011)。

人类和大鼠肝微粒体中的代谢

已进行了关于氯乙酰胺类除草剂及其代谢物在人类和大鼠肝微粒体中的比较代谢研究。这些研究对于了解这些物质的代谢途径和潜在的毒理学影响至关重要 (Coleman et al., 2000)。

抗惊厥活性

类似于N-甲氧基-N-甲基-2-苯乙酰胺结构的ω-(1H-咪唑基)-N-苯乙酰胺衍生物已合成并评估其抗惊厥活性。这项研究有助于开发用于治疗癫痫的潜在治疗剂 (Aktürk等,2002)。

体外抗结核活性

合成了N-甲氧基-N-甲基-2-苯乙酰胺的衍生物,并对其抗结核活性进行了评估。这项研究在开发针对结核病的新疗法方面具有重要意义 (Bai et al., 2011)。

新型合成方法

研究还着重于开发N-甲氧基-N-甲基酰胺的新型合成方法,这对于生产各种制药和农业化学品至关重要 (Beney等,1998)。

抗癌药物

已对N-(5-巯基-1,3,4-噻二唑-2-基)-2-苯乙酰胺衍生物的合成进行了研究,并评估其作为潜在抗癌药物的效果。这样的研究有助于肿瘤学领域,探索癌症治疗的新途径 (Mohammadi-Farani et al., 2014)。

安全和危害

作用机制

Target of Action

It is identified as a synthetic, nucleophilic alkylating agent , which suggests that it may interact with various biological macromolecules such as proteins and nucleic acids.

Mode of Action

As a nucleophilic alkylating agent, N-methoxy-N-methyl-2-phenylacetamide likely interacts with its targets through a process known as alkylation. This involves the transfer of an alkyl group from the compound to its target, which can lead to changes in the target’s structure and function . The exact nature of these changes would depend on the specific target involved.

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-methoxy-N-methyl-2-phenylacetamide. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . .

属性

IUPAC Name |

N-methoxy-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLGWAFOSVGKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439552 | |

| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyl-2-phenylacetamide | |

CAS RN |

95092-10-7 | |

| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

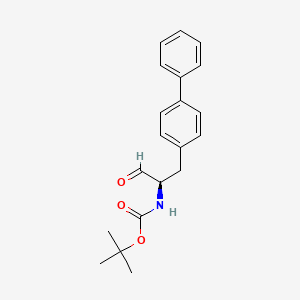

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)